molecular formula C15H13F3N4O2S2 B2486022 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1428372-33-1

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2486022
CAS RN: 1428372-33-1
M. Wt: 402.41
InChI Key: ZWJKETSDGPYYKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide and related compounds involves various chemical reactions and methodologies. Research has highlighted the preparation and evaluation of 1,5-diarylpyrazole derivatives containing sulfonamide groups for their inhibitory activities, indicating a structured approach to modifying the pyrazole core with sulfonamide functionalities for enhanced activity (Penning et al., 1997).

Molecular Structure Analysis

The molecular structure of similar compounds, like N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, has been extensively studied, revealing significant conformational differences in their crystal structures. These differences are not driven by steric effects within the molecular arrangements, suggesting that the molecular conformation in solution may differ from that in the solid state (Borges et al., 2014).

Chemical Reactions and Properties

Research has focused on the design and synthesis of sulfonamide derivatives as inhibitors of various enzymes, indicating the versatility of the sulfonamide group in engaging in different chemical reactions. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been evaluated as high-affinity inhibitors, showcasing the compound's ability to interact with specific biological targets (Röver et al., 1997).

Physical Properties Analysis

The synthesis and characterization of derivatives of this compound, such as celecoxib derivatives, shed light on the compound's physical properties, including solubility, crystallinity, and stability. These studies reveal insights into the compound's behavior in different environments, crucial for its application in various fields (Küçükgüzel et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity and interactions with other molecules, have been explored in various studies. For example, the synthesis of benzenesulfonamide derivatives via silver-catalyzed reactions demonstrates the compound's reactive nature and potential for forming complex structures (Karunakar et al., 2023).

properties

IUPAC Name

N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S2/c16-15(17,18)11-3-1-4-13(9-11)26(23,24)20-7-5-12-10-25-14(21-12)22-8-2-6-19-22/h1-4,6,8-10,20H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJKETSDGPYYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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